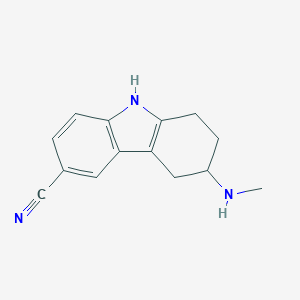

3-(Methylamino)-2,3,4,9-tetrahydro-1H-carbazole-6-carbonitrile

描述

3-(Methylamino)-2,3,4,9-tetrahydro-1H-carbazole-6-carbonitrile is a complex organic compound that belongs to the class of carbazole derivatives Carbazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylamino)-2,3,4,9-tetrahydro-1H-carbazole-6-carbonitrile can be achieved through various methods. One common approach involves the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under different conditions to yield cyanoacetamide derivatives . Another method involves the reaction of 3-methylamino-1-phenylpropanol with appropriate reagents to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve multi-step processes, including the preparation of intermediate compounds followed by specific reaction conditions to achieve the final product. For example, a six-stage process through 3-methylamino-6b-cyano-1,2,3,4-tetrahydrocarbazole has been described, which includes a series of testing and deprotection stages .

化学反应分析

Types of Reactions

3-(Methylamino)-2,3,4,9-tetrahydro-1H-carbazole-6-carbonitrile undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, such as temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol. Substitution reactions can result in various derivatives with different functional groups.

科学研究应用

Antidepressant Activity

Research indicates that compounds similar to 3-(Methylamino)-2,3,4,9-tetrahydro-1H-carbazole-6-carbonitrile exhibit antidepressant properties. A study investigated the compound's effect on serotonin and norepinephrine reuptake inhibition, which are critical pathways in mood regulation. The results demonstrated a significant increase in serotonin levels, suggesting potential use as an antidepressant agent .

Anticancer Properties

Preliminary studies have shown that derivatives of carbazole compounds can inhibit cancer cell proliferation. In vitro assays indicated that this compound exhibited cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

Case Study: Anticancer Activity

A specific investigation was conducted on the effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent inhibition of cell growth with an IC50 value of approximately 25 µM after 48 hours of treatment. This suggests a promising avenue for further research into its anticancer applications.

Organic Electronics

The unique electronic properties of carbazole derivatives make them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's ability to form stable films and its favorable charge transport characteristics are critical for enhancing device performance.

Photovoltaic Devices

In photovoltaic applications, incorporating this compound into polymer blends has shown improved efficiency in converting solar energy into electricity. Studies indicate enhanced charge mobility and reduced recombination losses when used as an electron transport layer .

Table 2: Summary of Applications

| Application Area | Specific Use Case |

|---|---|

| Medicinal Chemistry | Antidepressant and anticancer agent |

| Material Science | Organic electronics (OLEDs and OPVs) |

作用机制

The mechanism of action of 3-(Methylamino)-2,3,4,9-tetrahydro-1H-carbazole-6-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act on ionotropic and metabotropic receptors, influencing cellular signaling pathways and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

相似化合物的比较

Similar Compounds

Similar compounds include other carbazole derivatives and methylamino-substituted compounds, such as:

- 3-(Methylamino)-1-phenylpropanol

- 3-(Methylamino)-L-alanine

- Methylamino- and dimethylaminoquinolines

Uniqueness

3-(Methylamino)-2,3,4,9-tetrahydro-1H-carbazole-6-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound in various fields of research and industry.

生物活性

3-(Methylamino)-2,3,4,9-tetrahydro-1H-carbazole-6-carbonitrile (commonly referred to as Carbazole derivative ) is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of approximately 225.29 g/mol. The compound features a carbazole core with a methylamino group and a carbonitrile substituent, which contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of carbazole compounds can exhibit antimicrobial properties. For instance, certain substitutions on the carbazole ring have been linked to enhanced antibacterial activity against Gram-positive and Gram-negative bacteria .

- Anticancer Properties : Carbazole derivatives have shown promise in preclinical studies as potential anticancer agents. They may induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and pro-apoptotic factors .

- Neuroprotective Effects : Some studies indicate that carbazole derivatives could possess neuroprotective properties, potentially beneficial in neurodegenerative diseases by reducing oxidative stress and inflammation .

The biological activities of this compound can be attributed to several mechanisms:

- Receptor Modulation : Compounds similar to this derivative act as antagonists for specific receptors involved in inflammatory responses, such as the CRTH2 receptor .

- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival or cancer cell proliferation, disrupting their metabolic pathways.

- Oxidative Stress Reduction : By scavenging free radicals, these compounds can mitigate oxidative damage in cells.

Antimicrobial Activity Study

A study published in MDPI examined the antimicrobial efficacy of various carbazole derivatives. The results indicated that certain modifications led to enhanced activity against resistant strains of bacteria like MRSA (Methicillin-resistant Staphylococcus aureus) and E. coli. The study highlighted the importance of structural modifications in improving bioactivity .

Anticancer Research

Another significant research effort focused on the anticancer potential of carbazole derivatives. In vitro assays demonstrated that these compounds could effectively inhibit the proliferation of various cancer cell lines through apoptosis induction. The findings suggest that specific structural features are crucial for maximizing anticancer effects .

Data Table: Biological Activities of this compound

属性

IUPAC Name |

6-(methylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3/c1-16-10-3-5-14-12(7-10)11-6-9(8-15)2-4-13(11)17-14/h2,4,6,10,16-17H,3,5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPDCBQPOJXEMKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCC2=C(C1)C3=C(N2)C=CC(=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40454700 | |

| Record name | 3-(Methylamino)-2,3,4,9-tetrahydro-1H-carbazole-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40454700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147009-33-4 | |

| Record name | 3-(Methylamino)-2,3,4,9-tetrahydro-1H-carbazole-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40454700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Cyano-3-N-methylamino-1,2,3,4-tetrahydrocarbazole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8AKH9FH7RM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。